2,3-Dimethylpyrazine
Overview
Description
2,3-Dimethylpyrazine is a compound belonging to the class of pyrazines, which are heterocyclic aromatic organic compounds characterized by a ring structure containing nitrogen atoms. This compound is of interest due to its synthesis, structural characteristics, and various properties.
Synthesis Analysis
The synthesis of derivatives of dimethylpyrazine, such as 2,5-di(aryleneethynyl)pyrazine derivatives, involves a two-fold reaction of dibromo-dimethylpyrazine with ethynylarenes under Sonogashira conditions, yielding compounds in 23–41% yields (Zhao et al., 2004). Another approach for synthesizing dimethylpyrazine derivatives includes the reaction of 2,3-dimethylpyrazine with carboxylic acid using AgNO3 and (NH4)2S2O8 as irritants, producing 2,3-dimethyl-5,6-dialkylpyrazine (Ji, 2002).
Molecular Structure Analysis
The molecular structure and vibrational spectroscopic analysis of dimethylpyrazine derivatives have been thoroughly studied. For example, DFT methods have been applied to investigate the structure and vibrational spectra, showing good agreement between experimental and theoretical structures (Pawlukojć et al., 2011).
Chemical Reactions and Properties
Dimethylpyrazine derivatives exhibit a variety of chemical reactions and properties. The synthesis of 2,5-dimethylpyrazine-3,6-dicarboxaldehyde from tetramethylpyrazine using SeO2 is an example of a chemical reaction leading to new chelating ligands for transition metal complexes (Schumann & Luo, 2005).
Physical Properties Analysis
The physical properties of dimethylpyrazine derivatives, such as luminescence and thermal properties, have been explored. For instance, coordination polymers based on CuI and 2,3-dimethylpyrazine were investigated for their thermal and luminescence properties, revealing that the emission maxima strongly depend on the composition and structure of the coordination polymers (Jess et al., 2007).
Scientific Research Applications
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Food Flavoring
- Field : Food Science
- Application : Pyrazines, including 2,3-Dimethylpyrazine, are used as flavoring additives. They contribute to the flavor of raw and processed food .
- Method : The major formation of pyrazines occurs during the heating of food .
- Results : For example, 2,5-dimethylpyrazine has been associated with potato flavor with an odor threshold of 1 ppm in water .
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Pheromones in Insects
- Field : Entomology
- Application : Pyrazines act as alerting pheromones, site markers, trail pheromones, repellent and escape pheromones for insects, bees as well as moths .
- Method : Pyrazines are produced naturally by living organisms including insects .
- Results : The pyrazine loaded onto food bait directly tended to attract more fire ant workers than the hexane control .
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Pharmaceutical Applications
- Field : Pharmacology
- Application : Various pyrazines are known to have antibacterial, antituberculosis, antidepressant, diuretic, anticonvulsant, pesticidal and herbicidal activity .
- Method : This involves the synthesis and application of pyrazines in pharmaceutical formulations .
- Results : The specific outcomes would depend on the particular pharmaceutical application .
-
Animal Feed Flavoring
- Field : Animal Nutrition
- Application : Pyrazine derivatives, including 2,3-Dimethylpyrazine, are used as flavorings for all animal species .
- Method : These flavorings are added to the animal feed during its preparation .
- Results : The specific outcomes would depend on the particular animal species and the type of feed .
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Cosmetics and Personal Care
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Antimicrobial Applications
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Chemical Synthesis
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Tobacco Products
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Beverage Industry
- Field : Beverage Industry
- Application : 2,3-Dimethylpyrazine contributes to the taste and aroma of various beverages including cocoa, coffee, and wines .
- Method : It is naturally present in these beverages or added during their preparation .
- Results : The specific outcomes would depend on the particular beverage and its formulation .
Safety And Hazards
properties
IUPAC Name |
2,3-dimethylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-6(2)8-4-3-7-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQOBQJCDNLAPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064058 | |
Record name | Pyrazine, 2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], colourless to light yellow liquid with a nutty, cocoa-like odour | |
Record name | 2,3-Dimethylpyrazine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17011 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2,3-Dimethylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/840/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
155.00 to 157.00 °C. @ 760.00 mm Hg | |
Record name | 2,3-Dimethylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | 2,3-Dimethylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/840/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.997-1.030 | |
Record name | 2,3-Dimethylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/840/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
1.5 [mmHg] | |
Record name | 2,3-Dimethylpyrazine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17011 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,3-Dimethylpyrazine | |
CAS RN |
5910-89-4, 25704-73-8 | |
Record name | 2,3-Dimethylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5910-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025704738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrazine, 2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.118 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIMETHYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHF7883D0V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2,3-Dimethylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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